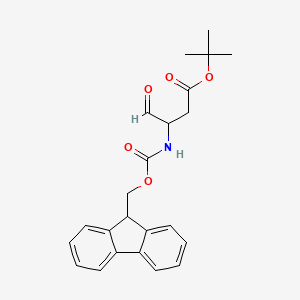

Fmoc-Asp(OtBu)-H

Description

Role as a Key Protected Amino Acid Building Block in Chemical Biology

Fmoc-Asp(OtBu)-OH is a pivotal building block in chemical biology, enabling the precise, stepwise construction of peptides. chemimpex.comchemimpex.com The strategic placement of the Fmoc and OtBu protecting groups allows chemists to control reactivity at specific sites during synthesis. The N-terminal Fmoc group provides temporary protection, preventing the amino group from participating in unwanted reactions during the formation of a peptide bond. peptide.com The OtBu group on the side chain offers more robust, or "permanent," protection for the carboxylic acid function of the aspartic acid residue, preventing it from interfering with the main peptide chain elongation process. peptide.comiris-biotech.de This controlled methodology is essential for creating peptides with defined sequences and high purity, which are critical tools for studying protein interactions, enzyme functions, and various biological pathways. chemimpex.comchemimpex.com

Context within Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Asp(OtBu)-OH is intrinsically linked to the Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, which has become the predominant method for peptide synthesis in research and for the production of therapeutic peptides. digitellinc.comnih.gov This methodology involves building a peptide chain sequentially while it is anchored to a solid resin support. rsc.org The Fmoc/tBu protection scheme is a classic example of an "orthogonal" protection strategy. peptide.comnih.gov This means each type of protecting group can be removed under distinct chemical conditions without affecting the other.

The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), allowing for its removal from the N-terminus at each step of the synthesis to permit the coupling of the next amino acid. peptide.comiris-biotech.de Conversely, the tert-butyl (tBu) group protecting the aspartic acid side chain is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.deontosight.ai This acid treatment is typically performed only at the end of the entire synthesis to deprotect all side chains simultaneously and cleave the completed peptide from the resin support. iris-biotech.de

A significant challenge in Fmoc SPPS involving aspartic acid is the potential for aspartimide formation. nih.gov This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to a mixture of by-products, complicating purification and reducing the yield of the desired peptide. nih.govbiotage.compeptide.com The steric bulk of the tBu group on Fmoc-Asp(OtBu)-OH helps to minimize, though not always completely prevent, this problematic rearrangement. biotage.com Researchers have developed alternative strategies to further suppress aspartimide formation, such as using dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where a Dmb (2,4-dimethoxybenzyl) group on the subsequent glycine (B1666218) residue provides backbone protection and completely prevents this side reaction. nih.govglpbio.com

| Protecting Group Type | Abbreviation | Chemical Name | Cleavage Condition | Purpose in Fmoc-SPPS |

| Amine Protection | Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) iris-biotech.de | Temporary protection of the N-terminal α-amino group. iris-biotech.de |

| Side-Chain Protection | OtBu | tert-Butyl ester | Acid (e.g., TFA) iris-biotech.de | "Permanent" protection of the Asp side-chain carboxyl. iris-biotech.de |

Significance in the Construction of Complex Bioactive Peptide Architectures

The utility of Fmoc-Asp(OtBu)-OH extends to the synthesis of highly complex and biologically active peptides. Its reliable performance in SPPS makes it a go-to reagent for constructing peptides with intricate structures, including those with multiple disulfide bridges, cyclic peptides, and post-translationally modified peptides. chemimpex.comchemimpex.comresearchgate.net For example, it has been used in the synthesis of model peptides like scorpion toxin II variants to study structure-function relationships. medchemexpress.comnih.gov

Furthermore, Fmoc-Asp(OtBu)-OH is a crucial component in the assembly of very long or challenging peptide sequences, where efficiency and the minimization of side reactions at each step are paramount. nih.govnih.gov Its application is fundamental in the development of peptide-based therapeutics, where precise control over the final structure is directly linked to biological activity and efficacy. chemimpex.comchemimpex.com The ability to incorporate aspartic acid residues cleanly into synthetic peptides allows for the creation of novel drug candidates, peptidomimetics, and biomaterials for a wide range of applications in medicine and biotechnology. chemimpex.comchemimpex.com It is also used in the synthesis of complex N-glycopeptides by serving as a building block in precursor peptides that are later ligated to saccharides. d-nb.info

Structure

3D Structure

Properties

Molecular Formula |

C23H25NO5 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

InChI |

InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27) |

InChI Key |

TYPIQBXHJBDEBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Asp Otbu Oh Monomer and Its Quality Control

Preparative Routes for Nα-Fmoc-L-Aspartic Acid β-tert-Butyl Ester

The synthesis of Fmoc-Asp(OtBu)-OH is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The common strategies involve two key transformations: the selective esterification of the β-carboxyl group of aspartic acid and the subsequent protection of the α-amino group.

One general approach to producing protected acidic amino acids involves the transesterification of the amino acid. google.com This process uses a tert-butyl compound, such as tert-butyl acetate, in the presence of a suitable transesterification catalyst to produce the di-tert-butyl ester of the amino acid. google.com The N-protecting group, in this case, Fmoc, can then be introduced.

More specifically, the synthesis often begins with the formation of L-aspartic acid β-tert-butyl ester. The subsequent step is the introduction of the Nα-Fmoc protecting group. This is typically achieved by reacting the amino group of the L-aspartic acid β-tert-butyl ester with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.gov The choice of reagent can influence the impurity profile of the final product. nih.govcreative-peptides.com For instance, the use of Fmoc-Cl can sometimes lead to the formation of dipeptide impurities through unwanted carboxyl activation. nih.gov

Purity Requirements and Quality Assurance Protocols for Fmoc-Asp(OtBu)-OH Building Blocks

The quality of Fmoc-Asp(OtBu)-OH is critical for the synthesis of high-purity peptides. merck-lifescience.com.tw Small imperfections in the starting material can lead to significant impurities in the final peptide product, complicating purification and potentially affecting the peptide's efficacy and safety. sigmaaldrich.comoutsourcedpharma.com Consequently, stringent quality control measures and specifications are established for this building block.

Key quality attributes for Fmoc-Asp(OtBu)-OH include high-performance liquid chromatography (HPLC) purity, enantiomeric purity, and limits on specific process-related impurities. Suppliers often guarantee a minimum HPLC purity of ≥98% or ≥99.0%. sigmaaldrich.comsigmaaldrich.comcem.com Enantiomeric purity is also a critical parameter, with specifications often set at ≥99.8% to prevent the incorporation of the D-enantiomer into the peptide chain. merck-lifescience.com.twcem.com

Quality assurance protocols employ a range of analytical techniques to verify these specifications. Optimized HPLC methods are crucial for accurately quantifying the main compound and separating it from closely related impurities. sigmaaldrich.com Other important tests include:

Optical Rotation : To confirm the stereochemical integrity of the compound. sigmaaldrich.com

Free Amine Content : Determined by methods like quantitative gas chromatography (GC), with limits typically set low (e.g., ≤0.2%) to ensure stability during storage and prevent side reactions. merck-lifescience.com.twsigmaaldrich.com

Acetic Acid Content : Kept to a minimum (e.g., ≤0.02%) as it can act as a terminating agent ("capping") during peptide synthesis, truncating the peptide chain. merck-lifescience.com.tw

The table below summarizes common purity requirements for Fmoc-Asp(OtBu)-OH.

| Parameter | Specification | Analytical Method | Reference(s) |

| HPLC Purity | ≥98.0% to ≥99.0% | High-Performance Liquid Chromatography (HPLC) | sigmaaldrich.comsigmaaldrich.comcem.com |

| Enantiomeric Purity | ≥99.8% | Chiral HPLC or GC | merck-lifescience.com.twcem.com |

| Optical Rotation | -24° ±2° (c=1 in DMF) | Polarimetry | sigmaaldrich.com |

| Free Amine Content | ≤0.2% | Gas Chromatography (GC) | merck-lifescience.com.twsigmaaldrich.com |

| Acetate Content | ≤0.02% | Ion Chromatography or other methods | merck-lifescience.com.tw |

| Appearance | White to off-white powder | Visual Inspection | sigmaaldrich.comguidechem.com |

Methodologies for Mitigating Impurities during Fmoc-Asp(OtBu)-OH Monomer Production

Several predictable impurities can arise during the synthesis of Fmoc-amino acids, including Fmoc-Asp(OtBu)-OH. merck-lifescience.com.twsigmaaldrich.com Effective mitigation strategies are essential during the manufacturing process to control these impurities.

Common impurities and the strategies to minimize them include:

Dipeptide Impurities (Fmoc-Asp(OtBu)-Asp(OtBu)-OH) : These can form from the unintended activation of the carboxylic acid of the already formed Fmoc-amino acid, especially when using reagents like Fmoc-Cl. nih.gov Using Fmoc-OSu generally avoids this issue. creative-peptides.com If formed, these dipeptide impurities can often be separated through crystallization. creative-peptides.com An intermediate silylation step using chlorotrimethylsilane (B32843) to temporarily protect the carboxylic acid can also prevent this oligomerization during the Fmoc-protection step. nih.gov

β-Alanine-Related Impurities : A Lossen-type rearrangement can occur when using Fmoc-OSu, leading to the formation of Fmoc-β-Ala-OH. nih.gov This impurity can be incorporated into the growing peptide chain. sigmaaldrich.com The development of alternative activating reagents, such as oxime-based compounds, aims to provide a cleaner introduction of the Fmoc group. nih.gov

Free Amino Acid (H-Asp(OtBu)-OH) : This results from the incomplete reaction of the amino acid with the Fmoc reagent. sigmaaldrich.com Its presence can lead to the multiple insertion of the amino acid into the peptide sequence. sigmaaldrich.com Driving the protection reaction to completion is key to minimizing this impurity.

Aspartimide and related products : The tert-butyl ester of the side chain is susceptible to base-catalyzed aspartimide formation. sigmaaldrich.comresearchgate.net This is a more significant issue during the repeated piperidine (B6355638) treatments in SPPS but can also be a concern for the stability of the monomer itself. sigmaaldrich.com This reaction can also lead to racemization, forming the D-Asp impurity. sigmaaldrich.com Controlling pH and temperature during synthesis and storage is crucial. mdpi.com

Residual Solvents and Reagents : Traces of solvents or reagents like acetic acid can lead to side reactions in peptide synthesis. merck-lifescience.com.tw Purification steps, such as recrystallization or washing with appropriate solvents like toluene, can effectively reduce these impurities. ajpamc.com

By understanding the sources of these impurities, manufacturers can implement robust process controls and purification methods to produce Fmoc-Asp(OtBu)-OH that meets the high-purity standards required for therapeutic peptide production. outsourcedpharma.com

Orthogonal Protecting Group Strategies in Fmoc Asp Otbu Oh Peptide Chemistry

Principles of Fmoc/tBu Orthogonal Protection in Peptide Synthesis

The Fmoc/tBu orthogonal protection strategy is the most widely used method in contemporary SPPS. acs.orgiris-biotech.de Its success lies in the differential lability of the two primary protecting groups employed. The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of trifunctional amino acids, such as the β-carboxylic acid of aspartic acid, are protected by acid-labile groups like the tert-butyl (tBu) ester. wikipedia.orgseplite.com

The principle of orthogonality in this context means that the Fmoc group can be selectively cleaved without affecting the tBu group, and vice versa. iris-biotech.decsic.es During the stepwise assembly of the peptide chain, the Fmoc group is removed at each cycle using a secondary amine base, typically a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgcsic.es This deprotection exposes the Nα-amino group, allowing for the coupling of the next Fmoc-protected amino acid in the sequence. biosynth.com The acid-labile tBu protecting groups on the side chains, including the OtBu group of Fmoc-Asp(OtBu)-OH, remain stable under these basic conditions. seplite.com

Once the entire peptide sequence has been assembled, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all the acid-labile side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.deseplite.com The stability of the Fmoc group to acid ensures it is not prematurely removed during this final cleavage step. seplite.com This orthogonal scheme allows for a clean and efficient synthesis process with minimal side reactions, as the deprotection conditions for the Nα-amino group and the side chains are mutually exclusive. csic.es

Stability Profiles of Fmoc and tert-Butyl Ester Protecting Groups under Diverse Synthetic Conditions

The success of the Fmoc/tBu strategy hinges on the distinct and predictable stability of the Fmoc and tert-butyl (tBu) protecting groups under various chemical environments encountered during peptide synthesis.

The Fmoc group is characterized by its lability to bases. It is readily cleaved by a β-elimination mechanism in the presence of secondary amines like piperidine. csic.es However, the Fmoc group is stable under acidic conditions, which is crucial for its orthogonality with the tBu group. seplite.com This stability allows for the use of acid-labile side-chain protecting groups without the risk of premature deprotection of the Nα-amino group. seplite.com

Conversely, the tert-butyl ester (OtBu) group , which protects the β-carboxyl group of aspartic acid in Fmoc-Asp(OtBu)-OH, is stable to the basic conditions used for Fmoc group removal. peptide.com It is, however, susceptible to cleavage by strong acids like TFA. iris-biotech.decsic.es The cleavage of the tBu group proceeds through a mechanism involving the formation of a stable tert-butyl cation. organic-chemistry.org

A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a side reaction that can occur under the basic conditions of Fmoc deprotection. iris-biotech.deiris-biotech.de This reaction is sequence-dependent and is more prevalent in Asp-Gly, Asp-Asn, and Asp-Arg sequences. iris-biotech.denih.gov The formation of the aspartimide intermediate can lead to a mixture of byproducts, including α- and β-peptides and their epimers, which can be difficult to separate from the desired product. iris-biotech.deissuu.com

| Protecting Group | Cleavage Condition | Stability |

| Fmoc | Base (e.g., 20% piperidine in DMF) | Stable to acid |

| tert-Butyl (tBu) ester | Acid (e.g., TFA) | Stable to base |

Comparative Analysis of Aspartic Acid Side Chain Protecting Groups in Fmoc Chemistry

The choice of protecting group for the aspartic acid side chain can significantly impact the efficiency and outcome of peptide synthesis, primarily by influencing the extent of aspartimide formation. iris-biotech.denih.gov

To mitigate aspartimide formation, a key strategy is to increase the steric bulk around the β-carboxyl group of aspartic acid. iris-biotech.de This steric hindrance physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby suppressing the cyclization reaction that leads to the aspartimide intermediate. issuu.com

Several sterically demanding ester protecting groups have been developed and evaluated as alternatives to the standard OtBu group:

3-methyl-3-pentyl (OMpe): This group provides greater steric bulk than OtBu and has been shown to reduce aspartimide formation. iris-biotech.deissuu.com

3-ethyl-3-pentyl (OEpe): With even greater steric hindrance, the OEpe group offers enhanced protection against aspartimide formation compared to both OtBu and OMpe. researchgate.netnih.gov

5-butyl-5-nonyl (OBno): This is one of the more sterically demanding groups and has proven to be highly effective in minimizing aspartimide-related byproducts, even in challenging sequences. iris-biotech.denih.gov

Research has demonstrated a clear trend: the bulkier the protecting group, the lower the incidence of aspartimide formation. iris-biotech.deresearchgate.net A comparative study on the synthesis of the aspartimide-prone model peptide VKDGYI-OH showed a significant reduction in byproducts when moving from OtBu to the more sterically hindered protecting groups. iris-biotech.de However, a potential drawback of these highly hydrophobic protecting groups can be reduced solubility and coupling efficiency. iris-biotech.de

| Asp Side Chain Protecting Group | Relative Steric Hindrance | Effectiveness in Suppressing Aspartimide Formation |

| OtBu | Standard | Baseline |

| OMpe | Increased | Improved |

| OEpe | High | Very Good |

| OBno | Very High | Excellent |

Beyond steric hindrance, other orthogonal protecting group strategies offer distinct advantages for specific applications.

Mechanistic Understanding and Mitigation of Aspartimide Formation in Fmoc Asp Otbu Oh Incorporations

Elucidation of Aspartimide Formation Mechanisms and Reaction Pathways

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. google.comnih.gov The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonation is typically facilitated by the piperidine (B6355638) used for Fmoc group removal. iris-biotech.deresearchgate.net The resulting nucleophilic amide nitrogen then attacks the carbonyl carbon of the Asp(OtBu) side-chain ester, leading to the formation of a five-membered succinimide (B58015) ring, the aspartimide, and the release of the tert-butyl protecting group. iris-biotech.deiris-biotech.de

This cyclic intermediate is unstable and susceptible to nucleophilic attack. iris-biotech.de Ring-opening can occur via two pathways: attack at the α-carbonyl or the β-carbonyl carbon. nih.govresearchgate.net Hydrolysis or aminolysis (by piperidine) at the α-carbonyl regenerates the desired α-aspartyl peptide, while attack at the β-carbonyl leads to the formation of the undesired β-aspartyl peptide isomer. nih.govresearchgate.net The aspartimide intermediate is also prone to epimerization at the α-carbon, which can result in the formation of D-aspartyl peptides, further complicating the product mixture. nih.govsigmaaldrich.com The entire process can ultimately yield up to nine different by-products. nih.govsigmaaldrich.com

Sequence Dependency and Positional Effects on Aspartimide Formation in Peptides

The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the aspartic acid residue. nih.govnih.gov The nature of the amino acid immediately following the Asp residue plays a critical role. Sequences where Asp is followed by a small, sterically unhindered amino acid, such as glycine (B1666218) (Asp-Gly), are particularly susceptible to this side reaction due to the minimal steric hindrance around the backbone amide nitrogen. nih.govrsc.org

Other amino acid residues that increase the risk of aspartimide formation when positioned C-terminal to Asp include asparagine (Asn), aspartic acid (Asp), arginine (Arg), and serine (Ser) and threonine (Thr) if their side chains are not protected. nih.govnih.govresearchgate.net The conformation of the peptide chain can also influence the rate of aspartimide formation. nih.gov Furthermore, the position of the Asp residue within the peptide chain can have an effect; an Asp-Gly sequence located far from the N-terminus may experience a higher degree of cyclization. oup.com

Table 1: Sequence Dependence of Aspartimide Formation This interactive table summarizes the relative propensity of different Asp-Xaa sequences to form aspartimide.

| C-Terminal Amino Acid (Xaa) | Propensity for Aspartimide Formation | Reference(s) |

| Glycine (Gly) | Very High | nih.govrsc.org |

| Asparagine (Asn) | High | nih.govnih.gov |

| Aspartic Acid (Asp) | High | nih.govnih.gov |

| Arginine (Arg) | High | nih.govnih.gov |

| Threonine (Thr, unprotected) | High | nih.gov |

| Cysteine (Cys, Acm-protected) | Considerable | nih.gov |

| Alanine (Ala) | Moderate | rsc.org |

| Glutamine (Gln) | Moderate | rsc.org |

Influence of Fmoc Deprotection Conditions on Aspartimide By-product Generation

The conditions used for the removal of the Fmoc protecting group are a major factor in the extent of aspartimide formation. nih.govbiotage.com Since the reaction is base-catalyzed, the choice of base, its concentration, and the presence of additives can significantly impact the generation of this side-product.

Piperidine is the most common base used for Fmoc deprotection. iris-biotech.de While effective for removing the Fmoc group, its strong basicity promotes the deprotonation of the backbone amide, thereby accelerating aspartimide formation. iris-biotech.deresearchgate.net The concentration of piperidine and the duration of the deprotection step are critical parameters. Prolonged exposure to piperidine, which occurs during the synthesis of long peptides with multiple Asp residues, increases the cumulative risk of aspartimide formation. nih.govsigmaaldrich.com

Reducing the basicity of the deprotection solution can mitigate this side reaction. The use of weaker bases, such as piperazine, has been shown to be effective in removing the Fmoc group while suppressing aspartimide formation, although it may not completely eliminate it. biotage.com Conversely, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can exacerbate the problem and are generally not recommended for the synthesis of peptides containing aspartic acid. peptide.compublish.csiro.au Shorter deprotection times can also help to minimize the extent of the side reaction. researchgate.net

The addition of acidic additives to the piperidine deprotection solution is a well-established strategy to reduce aspartimide formation. nih.govrsc.org These additives work by protonating the backbone amide nitrogen, thereby reducing its nucleophilicity and inhibiting the initial cyclization step. acs.org

Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma). nih.govbiotage.com Adding 0.1 M HOBt to the piperidine solution has been demonstrated to significantly reduce aspartimide formation. biotage.com Similarly, the inclusion of 1 M Oxyma in a 20% piperidine in dimethylformamide (DMF) solution has been shown to decrease aspartimide-related impurities substantially. nih.govsemanticscholar.org Formic acid has also been effectively used as an additive to the deprotection solution to suppress this side reaction. rsc.orgpeptide.com The use of these additives helps to maintain a less basic environment during Fmoc removal, thus enhancing reaction fidelity. researchgate.net

Advanced Strategies for Aspartimide Suppression in Fmoc SPPS

Beyond optimizing deprotection conditions, several advanced strategies have been developed to more effectively prevent aspartimide formation during Fmoc SPPS.

A primary strategy to combat aspartimide formation is to increase the steric bulk of the protecting group on the aspartic acid side chain. iris-biotech.debiotage.com The standard tert-butyl (OtBu) group provides some protection, but for highly susceptible sequences, it is often insufficient. chempep.com

More sterically demanding protecting groups have been developed to physically block the approach of the backbone amide nitrogen to the side-chain carbonyl group. iris-biotech.deiris-biotech.de Examples of such groups include 3-methylpent-3-yl (Mpe) and 2-phenylisopropyl (OPhp) esters. google.combiotage.com The use of these bulkier groups has been shown to significantly reduce the level of aspartimide formation compared to the standard OtBu group. nih.goviris-biotech.de For instance, in comparative studies, Fmoc-Asp(OMpe)-OH and the even more effective Fmoc-Asp(OBno)-OH demonstrated superior performance in minimizing this side reaction, even in the most challenging Asp-Gly sequences. sigmaaldrich.com However, it is important to note that excessively bulky or conformationally rigid protecting groups may not be as effective, suggesting that some degree of flexibility is also beneficial. biotage.com

Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups This interactive table provides a comparative overview of different protecting groups for the aspartic acid side chain and their effectiveness in preventing aspartimide formation.

| Protecting Group | Structure | Effectiveness in Preventing Aspartimide Formation | Reference(s) |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, often insufficient for sensitive sequences. | nih.govchempep.com |

| 3-Methylpent-3-yl (Mpe) | -C(CH₃)(C₂H₅)₂ | More effective than OtBu due to increased steric hindrance. | nih.govbiotage.com |

| 2-phenylisopropyl (OPhp) | -C(CH₃)₂Ph | Shown to be significantly more effective than other derivatives. | google.com |

| Bno | Not specified | Reported to provide excellent protection. | nih.gov |

| Cyanosulfurylide (CSY) | Ylide-based | Completely suppresses aspartimide formation by replacing the ester linkage with a stable C-C bond. | researchgate.netrsc.org |

Backbone Amide Protection as a Preventative Measure (e.g., Dmb, Hmb)

A highly effective, and often complete, strategy for preventing aspartimide formation involves the protection of the backbone amide nitrogen at the residue C-terminal to the aspartic acid. nih.govresearchgate.net This approach directly targets the mechanism of aspartimide formation, which requires a nucleophilic attack from this amide nitrogen onto the side-chain ester of the preceding aspartic acid residue. By introducing a temporary protecting group on this nitrogen, the lone pair of electrons is rendered unavailable for the intramolecular cyclization, thus inhibiting the formation of the succinimide ring intermediate. biotage.com

The most commonly employed protecting groups for this purpose are the 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups. peptide.com These groups are advantageous as they are labile under the final trifluoroacetic acid (TFA) cleavage conditions, ensuring the native peptide backbone is revealed in the final product. peptide.com

However, the introduction of these bulky groups creates a secondary amine in the peptide backbone, which can be sterically hindered and difficult to acylate in subsequent coupling steps. nih.govresearchgate.net To circumvent this poor coupling efficiency, commercially available, pre-formed dipeptide building blocks are widely used. nih.gov For sequences containing the highly susceptible Asp-Gly motif, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a preferred strategy. peptide.comcem.comsigmaaldrich.com Incorporating this dipeptide at once installs both the protected aspartate and the subsequent glycine residue with its backbone amide already protected by the Dmb group. This method has been shown to completely prevent aspartimide formation for the problematic Asp-Gly sequence. nih.govcem.com

While Hmb groups also effectively disrupt the backbone hydrogen bonding that can contribute to aggregation, they can sometimes form cyclic lactones during coupling, which reduces product yield. peptide.com The Dmb group does not have this issue, making dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH a more robust solution for specifically preventing aspartimide formation. peptide.com

| Protecting Group | Building Block Example | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Dmb (2,4-dimethoxybenzyl) | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Masks the amide nitrogen of the residue following Asp, preventing nucleophilic attack. biotage.comiris-biotech.de | Offers complete prevention of aspartimide formation. nih.govbiotage.com Does not form lactone side products. peptide.com | Coupling to the Dmb-protected secondary amine is difficult; requires use of pre-formed dipeptides. nih.govpeptide.com |

| Hmb (2-hydroxy-4-methoxybenzyl) | Fmoc-(FmocHmb)Gly-OH | Masks the amide nitrogen and disrupts interchain hydrogen bonding. peptide.compeptide.com | Prevents both aspartimide formation and peptide aggregation. peptide.com | Can form cyclic lactone by-products during coupling, reducing yield. peptide.com Coupling the subsequent amino acid can be very difficult. researchgate.net |

Utilization of Pseudoproline Dipeptide Building Blocks

Another effective strategy to mitigate aspartimide formation relies on conformational control of the peptide backbone through the use of pseudoproline dipeptides. nih.govpeptide.com Aspartimide formation is known to be dependent on the local peptide conformation, which can favor the proximity of the reacting groups. iris-biotech.de Pseudoproline dipeptides, which are oxazolidine (B1195125) derivatives of Ser or Thr, are introduced into the peptide sequence to induce a "kink" or bend in the backbone, similar to that caused by a proline residue. peptide.com

This disruption of the peptide's secondary structure, such as nascent helical or beta-sheet formations, alters the geometry around the aspartic acid residue and can prevent the peptide chain from adopting the conformation necessary for the intramolecular cyclization to occur. researchgate.netpeptide.com The incorporation of a pseudoproline is reported to increase synthetic efficiency, improve reaction rates, and lead to higher yields of crude products with fewer impurities. researchgate.netpeptide.com

This method is particularly useful when an aspartimide-prone sequence is located near a Ser or Thr residue. researchgate.net For example, a building block like Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH can be used to introduce the Asp-Ser sequence while simultaneously protecting against both aggregation and aspartimide formation. peptide.com The pseudoproline ring structure is stable throughout the synthesis but is readily cleaved back to the native Ser or Thr residue during the final TFA deprotection and cleavage from the resin. peptide.com

However, the applicability of this strategy is inherently limited to peptide sequences that contain a Ser or Thr residue at the appropriate position (Xaa in an Asp-Xaa sequence) to allow for the formation of the pseudoproline dipeptide. researchgate.net

Characterization of Aspartimide-Related Impurities and Racemized Products in Crude Peptides

The formation of an aspartimide intermediate during solid-phase peptide synthesis (SPPS) is particularly problematic because it leads to a cascade of undesirable, closely-related side products that complicate purification and compromise the purity of the final peptide. nih.gov Characterization of the crude peptide is essential to identify and quantify these impurities. The aspartimide itself is a neutral species, but it is highly susceptible to nucleophilic attack.

During the basic conditions of Fmoc deprotection using piperidine, the succinimide ring can be opened by the base, leading to the formation of piperidide adducts. peptide.comunibo.it Alternatively, hydrolysis by residual water opens the ring to regenerate an aspartyl residue, but this occurs non-specifically at either of the two carbonyl carbons of the imide. nih.gov This leads to two major types of impurities:

α-aspartyl peptide : The desired peptide linkage.

β-aspartyl peptide (isoaspartate or isoAsp) : An isomeric peptide where the peptide backbone is routed through the side-chain carboxyl group of the aspartic acid. nih.gov

Crucially, the planar, achiral aspartimide intermediate is prone to epimerization. iris-biotech.de Consequently, the subsequent ring-opening yields a mixture of both D- and L-isomers for both the α- and β-aspartyl peptides. nih.gov This means a single aspartimide-forming event can generate a complex mixture of up to nine different by-products, including the D/L-aspartimide, D/L-α-aspartyl peptide, D/L-β-aspartyl peptide, and various piperidide adducts. nih.gov

The analytical characterization of these impurities is challenging. Many of these side products are isobaric (have the same mass as the target peptide) and exhibit similar chromatographic behavior, often co-eluting with the desired product in reversed-phase high-performance liquid chromatography (RP-HPLC). biotage.comnih.govnih.gov

Advanced analytical techniques are required for unambiguous identification:

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool used to detect these impurities. nih.govlcms.cz While it can confirm the presence of isobaric species, standard MS/MS fragmentation may not be sufficient to definitively distinguish between α- and β-aspartyl isomers. nih.gov

Cyclic Ion Mobility Mass Spectrometry (cIMS) has emerged as a powerful technique for this purpose. It can separate isomers based on their shape and size (collisional cross-section), allowing for the distinct identification and even localization of isoAsp residues within a peptide sequence without the need for synthetic standards. nih.gov

| Impurity | Formation Pathway | Key Characteristics | Analytical Challenge |

|---|---|---|---|

| Aspartimide | Intramolecular cyclization of Asp side chain with backbone amide. mdpi.com | Mass neutral relative to protected peptide; achiral intermediate. | Often transient and difficult to isolate; precursor to other impurities. |

| D/L-β-Aspartyl Peptide (isoAsp) | Hydrolysis or basic opening of the aspartimide ring at the β-carbonyl. nih.gov | Isobaric with the target peptide; altered chemical properties and biological activity. | Co-elution with the target α-peptide in HPLC is common. nih.gov Difficult to distinguish by standard MS/MS. |

| D/L-α-Aspartyl Peptide (Racemized) | Hydrolysis or basic opening of the racemized aspartimide ring at the α-carbonyl. nih.govresearchgate.net | Isobaric with the target peptide; contains the D-Asp enantiomer. | Extremely difficult to separate from the desired L-α-peptide. |

| Piperidide Adducts | Nucleophilic attack of piperidine on the aspartimide ring during Fmoc deprotection. peptide.comunibo.it | Mass increase corresponding to the addition of a piperidine molecule. | Can be chromatographically separated from the target peptide but indicates the extent of aspartimide formation. |

Advanced Synthetic Applications of Fmoc Asp Otbu Oh in Peptide Construction

Optimization of Solid-Phase Peptide Synthesis Protocols Incorporating Fmoc-Asp(OtBu)-OH

Strategies to minimize aspartimide formation include modifying the Fmoc deprotection conditions, such as adding acidic additives like HOBt to the piperidine (B6355638) solution. biotage.comub.edu However, the most effective method is often the use of sterically hindered protecting groups on the aspartic acid side chain, although this comes at a higher cost. biotage.com For sequences particularly prone to this side reaction, such as Asp-Gly, the use of pre-formed dipeptide units like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can be beneficial. nih.govmerel.si

Coupling Reagent Selection and Activation Efficiency (e.g., HATU, PyBOP, BOP)

The choice of coupling reagent is critical for ensuring efficient and complete acylation of the N-terminal amine. Several classes of reagents are commonly employed in SPPS, each with distinct activation mechanisms and efficiencies.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective activators. peptide.comluxembourg-bio.com HATU is often preferred for rapid coupling protocols. peptide.com These reagents, in conjunction with a base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), facilitate the rapid formation of the active ester of Fmoc-Asp(OtBu)-OH, leading to high coupling yields. rhhz.netrsc.org Studies have shown that aminium salt-based reagents can be more efficient than phosphonium (B103445) salts in synthesizing difficult sequences. luxembourg-bio.comresearchgate.net

Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are also widely used. peptide.comekb.eg PyBOP is known for its rapid coupling kinetics and is a suitable alternative to BOP, producing less hazardous byproducts. peptide.comrsc.org These reagents are effective in promoting the coupling of Fmoc-Asp(OtBu)-OH, even in challenging sequence contexts. rsc.orgsigmaaldrich.com

Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classical coupling agents. peptide.com Their use in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to minimize racemization. peptide.com While effective, the urea (B33335) byproducts of carbodiimide-mediated couplings can sometimes complicate purification, particularly in solution-phase synthesis. peptide.com

The following table summarizes the key features of commonly used coupling reagents for the incorporation of Fmoc-Asp(OtBu)-OH.

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU | Uronium/Aminium Salt | High efficiency, rapid kinetics, suitable for difficult sequences. peptide.comluxembourg-bio.com | Should not be used in excess to avoid capping the N-terminus. peptide.com |

| PyBOP | Phosphonium Salt | Rapid coupling, less hazardous byproducts than BOP. peptide.com | Can be less efficient than aminium salts for some difficult sequences. luxembourg-bio.com |

| BOP | Phosphonium Salt | Highly efficient coupling. ekb.eg | Byproducts can be hazardous. |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, minimizes racemization with HOBt. peptide.com | Byproduct (diisopropylurea) can be difficult to remove in some cases. peptide.com |

Monitoring and Kinetic Studies of Peptide Elongation Steps

Real-time monitoring of the coupling and deprotection steps is essential for optimizing SPPS protocols. The release of the fluorenyl group during Fmoc deprotection provides a convenient method for quantitative monitoring via UV spectroscopy. nih.gov This allows for the assessment of synthesis success at each cycle.

Kinetic studies are crucial for understanding the rate of incorporation of Fmoc-Asp(OtBu)-OH and for identifying "difficult couplings" that may require extended reaction times or the use of more potent coupling reagents. For example, studies comparing different coupling reagents have evaluated their efficiency in synthesizing challenging peptide sequences, providing valuable data for protocol optimization. luxembourg-bio.comresearchgate.net Microwave-assisted SPPS has emerged as a technique to accelerate peptide elongation, including the incorporation of Fmoc-Asp(OtBu)-OH, by enhancing reaction kinetics. ekb.eggoogle.com

Solution-Phase Peptide Synthesis and Fragment Condensation Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for large-scale production and the synthesis of protected peptide fragments for subsequent condensation. Fmoc-Asp(OtBu)-OH is a key building block in these approaches. peptide.com

In solution-phase synthesis, the choice of protecting groups and coupling reagents is critical to maintain solubility and prevent side reactions. The Fmoc group provides a base-labile N-terminal protection, while the tert-butyl ester on the aspartate side chain is acid-labile, offering an orthogonal protection scheme. peptide.com This allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications.

Fragment condensation involves the coupling of two or more pre-synthesized peptide fragments. This strategy is advantageous for the synthesis of very long peptides or proteins. Fmoc-Asp(OtBu)-OH can be incorporated into fragments that are later coupled in solution. Careful selection of the C-terminal activation method and coupling additives is necessary to minimize epimerization at the C-terminal residue of the activating fragment.

Synthesis of Branched Peptides, Cyclic Peptides, and Lactam/Lactone Derivatives

The unique protecting group combination of Fmoc-Asp(OtBu)-OH allows for its use in the synthesis of non-linear peptide structures.

Branched Peptides: Branched peptides can be constructed by utilizing an orthogonally protected amino acid like Fmoc-Lys(ivDde)-OH to create a branching point. merel.si After assembling the main peptide chain, the ivDde group can be selectively removed to expose the lysine (B10760008) side-chain amine, to which a second peptide chain, potentially containing Fmoc-Asp(OtBu)-OH, can be synthesized. merel.si

Cyclic Peptides: Peptide cyclization is a common strategy to improve conformational stability, receptor affinity, and resistance to enzymatic degradation. Fmoc-Asp(OtBu)-OH is instrumental in strategies involving side-chain to backbone or side-chain to side-chain cyclization. peptide.com By using an aspartic acid derivative with a side-chain protecting group that can be removed while the peptide is still attached to the resin (e.g., allyl esters), a lactam bridge can be formed with the N-terminal amine. peptide.com Alternatively, after cleavage from the resin, the deprotected side-chain carboxyl group of aspartate can be cyclized with an amino group elsewhere in the peptide.

Lactam/Lactone Derivatives: The side-chain carboxyl group of aspartic acid can be used to form lactam or lactone rings. After selective deprotection of the side chain, it can be coupled with a side-chain amine (e.g., from lysine) to form a lactam bridge or with a side-chain hydroxyl group (e.g., from serine or threonine) to form a lactone. Fmoc-Asp(OH)-OtBu is a useful building block for these applications, allowing for condensation of the side-chain carboxyl group followed by selective deprotection of the N-terminus and C-terminus. alfa-chemistry.comsigmaaldrich.com

Integration into Combinatorial Peptide Library Synthesis and High-Throughput Approaches

Combinatorial chemistry is a powerful tool for drug discovery and the identification of ligands for biological targets. Fmoc-Asp(OtBu)-OH is readily integrated into the synthesis of peptide libraries using high-throughput methods. peptide.com The "tea bag" method, for example, allows for the simultaneous synthesis of a large number of peptides, where Fmoc-Asp(OtBu)-OH can be one of the building blocks used in the split-and-mix synthesis process. mdpi.com

In the context of one-bead-one-compound libraries, Fmoc-Asp(OtBu)-OH can be used in the synthesis of the peptide on the bead. conicet.gov.ar High-throughput screening of these libraries requires robust and efficient synthesis protocols, making the optimization of Fmoc-Asp(OtBu)-OH incorporation crucial. Furthermore, high-throughput accurate mass measurement systems have been developed to analyze combinatorial libraries, ensuring the quality and identity of the synthesized peptides containing residues like aspartic acid. biocrick.com

Development of Peptide-Based Probes and Conjugates Utilizing Aspartic Acid Residues

The side chain of aspartic acid provides a convenient handle for the attachment of various moieties, such as fluorescent labels, chelating agents, or drug molecules. By using an orthogonally protected aspartic acid derivative, the side-chain carboxyl group can be selectively deprotected and modified while the peptide remains on the solid support or after cleavage. peptide.com

For instance, a fluorescent probe can be coupled to the aspartic acid side chain to create a tool for studying peptide localization or binding interactions. Similarly, peptide-drug conjugates can be synthesized by linking a cytotoxic agent to the aspartic acid residue, targeting the drug to specific cells or tissues that recognize the peptide sequence. medchemexpress.com The synthesis of peptide-based probes often involves the use of specialized coupling conditions to ensure efficient conjugation without affecting the integrity of the peptide or the attached molecule. ub.edu

Advanced Resin Strategies in Fmoc-Asp(OtBu)-OH SPPS

Wang Resin

Wang resin is a cornerstone of Fmoc-SPPS for the synthesis of peptides with a C-terminal carboxylic acid. biotage.com It is a polystyrene-based resin functionalized with a 4-alkoxybenzyl alcohol linker. elte.hu The first amino acid, in this case, Fmoc-Asp(OtBu)-OH, is typically esterified to the resin. While pre-loaded Wang resins with Fmoc-Asp(OtBu)-OH are commercially available, loading can be performed manually. cem.comcem.comsigmaaldrich.com However, the esterification process carries a risk of side chain racemization. biotage.com

Cleavage of the completed peptide from Wang resin is achieved using a strong acid, typically concentrated trifluoroacetic acid (TFA), which concurrently removes the side-chain protecting groups, including the OtBu group of aspartic acid. biotage.compeptide.compeptide.com This simultaneous cleavage and deprotection is a streamlined approach for obtaining the final, unprotected peptide acid. biotage.com However, sequences containing C-terminal glycine (B1666218) or proline on Wang resin are susceptible to diketopiperazine formation during Fmoc deprotection, leading to chain termination and loss of peptide from the support. iris-biotech.desigmaaldrich.com

| Feature | Description |

| Resin Type | Polystyrene-based with 4-alkoxybenzyl alcohol linker elte.hu |

| C-Terminal | Carboxylic Acid biotage.com |

| Attachment | Esterification of the C-terminal amino acid biotage.com |

| Cleavage | Concentrated Trifluoroacetic Acid (TFA) biotage.compeptide.com |

| Key Advantage | Direct synthesis of peptide acids in a single cleavage/deprotection step biotage.com |

| Potential Issue | Risk of racemization during initial amino acid loading; diketopiperazine formation with C-terminal Gly or Pro biotage.comiris-biotech.desigmaaldrich.com |

Rink Amide Resin

For the synthesis of peptide amides, the Rink Amide resin is a widely adopted standard in Fmoc chemistry. biotage.comembrapa.br This resin possesses a linker that, upon cleavage, yields a C-terminal amide. The loading of the first amino acid, such as Fmoc-Asp(OtBu)-OH, is accomplished through a standard amide bond formation, which is a more straightforward and less problematic process than the esterification required for Wang resin. biotage.com

Similar to Wang resin, cleavage from Rink Amide resin is typically performed with concentrated TFA, resulting in the simultaneous removal of the peptide from the support and the deprotection of acid-labile side-chain protecting groups like OtBu. biotage.compeptide.compeptide.com This makes it a convenient choice for the direct production of deprotected peptide amides.

| Feature | Description |

| Resin Type | Polystyrene-based with an acid-labile linker for amide synthesis biotage.comembrapa.br |

| C-Terminal | Amide biotage.com |

| Attachment | Standard amide bond formation biotage.com |

| Cleavage | Concentrated Trifluoroacetic Acid (TFA) biotage.compeptide.com |

| Key Advantage | Straightforward loading chemistry and direct synthesis of peptide amides biotage.com |

| Potential Issue | The linker can sometimes be cleaved under harsh acidic conditions, leading to colored impurities iris-biotech.de |

2-Chlorotrityl (2-CTC) Resin

The 2-Chlorotrityl chloride (2-CTC) resin offers significant versatility in Fmoc-SPPS. It can be used to synthesize both peptide acids and protected peptide fragments. biotage.comembrapa.br A major advantage of the 2-CTC resin is the mild conditions under which the peptide can be cleaved. Treatment with a dilute solution of TFA (1-3%) or acetic acid is sufficient to release the peptide from the resin while leaving the acid-labile side-chain protecting groups, including the OtBu group of aspartic acid, intact. biotage.compeptide.com

This feature is particularly valuable for the synthesis of protected peptide fragments that can be used in subsequent fragment condensation strategies. elte.hu The steric bulk of the trityl linker also effectively minimizes side reactions like diketopiperazine formation. biotage.comsigmaaldrich.com Furthermore, the attachment of the first amino acid to the 2-CTC resin is less prone to racemization compared to Wang resin. biotage.comsigmaaldrich.com For the synthesis of fully deprotected peptide acids, cleavage can be performed with a standard concentrated TFA cocktail. elte.hu

| Feature | Description |

| Resin Type | Polystyrene-based with a highly acid-sensitive 2-chlorotrityl chloride linker elte.hu |

| C-Terminal | Carboxylic Acid biotage.com |

| Attachment | Reaction of the amino acid with the chlorotrityl group elte.hu |

| Cleavage | Mildly acidic conditions (e.g., 1-3% TFA) for protected fragments; concentrated TFA for deprotected peptides biotage.comelte.hupeptide.com |

| Key Advantage | Synthesis of fully protected peptide fragments; suppression of diketopiperazine formation and racemization biotage.comsigmaaldrich.com |

| Potential Issue | The high acid lability requires careful handling to prevent premature cleavage. |

Analytical Methodologies for Process Control and Product Characterization in Fmoc Asp Otbu Oh Peptide Chemistry

Chromatographic Techniques for Peptide Purity and Impurity Profiling

Chromatographic methods are fundamental to assessing the purity of Fmoc-Asp(OtBu)-OH and the peptides derived from it. These techniques separate the target compound from a complex mixture of impurities, unreacted starting materials, and by-products generated during the synthesis.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity analysis for Fmoc-Asp(OtBu)-OH and related peptides. These techniques offer high resolution, sensitivity, and reproducibility, making them indispensable for quality control.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic molecules, like the Fmoc-protected amino acid, are retained longer on the column.

The purity of Fmoc-Asp(OtBu)-OH is typically expected to be high, often greater than 98% or 99% as determined by HPLC. rsc.orgmostwiedzy.pl UPLC, which utilizes smaller stationary phase particles and higher pressures, offers even greater resolution and faster analysis times compared to traditional HPLC, allowing for more efficient impurity profiling.

Key applications of HPLC and UPLC in this context include:

Purity Assessment: Quantifying the percentage of Fmoc-Asp(OtBu)-OH in a given sample.

Impurity Profiling: Detecting and quantifying process-related impurities, such as by-products from the protection steps or degradation products.

Stability Studies: Monitoring the degradation of the compound over time under various storage conditions.

A typical RP-HPLC method for analyzing Fmoc-amino acids would involve a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity.

Table 1: Illustrative RP-HPLC Parameters for Fmoc-Asp(OtBu)-OH Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

This table represents a typical starting point; method optimization is often required.

While HPLC with UV detection is excellent for quantifying purity, it does not typically provide structural information about the separated components. Liquid Chromatography-Mass Spectrometry (LC-MS) addresses this limitation by coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This combination is a powerful tool for identifying unknown impurities and by-products in the synthesis of peptides containing Fmoc-Asp(OtBu)-OH.

A significant side reaction associated with aspartic acid residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the formation of aspartimide. iris-biotech.de This cyclic imide intermediate can subsequently be hydrolyzed to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. iris-biotech.de Furthermore, the chiral center of the aspartic acid can be epimerized during this process, leading to the formation of D-aspartyl peptides. These by-products often have the same mass as the target peptide and can be difficult to separate by HPLC, making their detection challenging. iris-biotech.de

LC-MS is invaluable for identifying these and other potential by-products, such as:

Aspartimide-related impurities: α- and β-piperidides, D-aspartyl peptides. iris-biotech.de

Deletion sequences: Peptides missing one or more amino acid residues.

By-products from protecting groups: The tert-butyl cation released during the cleavage of the OtBu group can modify sensitive residues like tryptophan or methionine. nih.gov

The mass spectrometer provides the molecular weight of the eluting compounds, allowing for the tentative identification of impurities based on their expected masses. For more definitive structural elucidation, tandem mass spectrometry (MS/MS) can be employed, where ions of a specific mass are fragmented to produce a characteristic pattern that can be used to deduce the amino acid sequence and the location of modifications.

Spectroscopic Methods for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic techniques are essential for confirming the chemical structure of Fmoc-Asp(OtBu)-OH and for monitoring the progress of key reactions during peptide synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, including Fmoc-Asp(OtBu)-OH. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the molecular framework.

In ¹H NMR, the chemical shift, integration, and coupling patterns of the proton signals provide a wealth of structural information. For Fmoc-Asp(OtBu)-OH, one would expect to see characteristic signals for the aromatic protons of the fluorenyl group, the protons of the aspartic acid backbone, and the singlet corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the local electronic environment. For Fmoc-Asp(OtBu)-OH, characteristic signals for the carbonyl carbons of the acid and ester groups, the carbons of the Fmoc and OtBu protecting groups, and the α- and β-carbons of the aspartic acid residue would be observed.

Table 2: Representative ¹H NMR Spectral Data for Fmoc-Asp(OtBu)-OH

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.85 - 7.25 | Multiplet | Aromatic protons of Fmoc group |

| 5.80 | Doublet | NH proton |

| 4.60 | Multiplet | α-CH proton |

| 4.40 - 4.20 | Multiplet | CH-CH₂ of Fmoc group |

| 2.90 - 2.70 | Multiplet | β-CH₂ protons |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective method for real-time monitoring of the Fmoc deprotection step in SPPS. The N-terminal Fmoc group is cleaved using a secondary amine base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de

This cleavage reaction releases dibenzofulvene, which is then trapped by the excess piperidine to form a stable piperidine-dibenzofulvene adduct. mostwiedzy.plnih.gov This adduct possesses a strong UV chromophore with distinct absorbance maxima, commonly observed around 290 nm and 301 nm. mostwiedzy.plnih.gov

By continuously monitoring the absorbance of the solution flowing from the synthesis reactor at one of these wavelengths, it is possible to track the release of the Fmoc group. The absorbance increases as the deprotection reaction proceeds and plateaus upon completion. This allows for:

Real-time reaction monitoring: Ensuring the deprotection reaction goes to completion before the next coupling step is initiated. rsc.org

Quantification of resin loading: By measuring the total absorbance of the released adduct from a known mass of resin, the initial loading of the first amino acid can be accurately calculated using the Beer-Lambert law. iris-biotech.de

The molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct in DMF at 301 nm is often cited as approximately 7800 M⁻¹cm⁻¹. rsc.orgresearchgate.net This value is crucial for the quantitative analysis of Fmoc loading on the solid support.

Stereochemical Analysis and Assessment of Racemization in Aspartic Acid Containing Peptides

Maintaining the stereochemical integrity of the amino acid residues is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a potential side reaction, particularly for residues like aspartic acid.

The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction, which can lead to racemization. Aspartic acid residues are particularly prone to racemization via the formation of an aspartimide intermediate, as the cyclic structure facilitates the loss of stereochemistry at the α-carbon.

Several analytical techniques are employed to assess the enantiomeric purity of the starting material, Fmoc-Asp(OtBu)-OH, and to detect racemization in the final peptide. Chiral chromatography is the most widely used approach.

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that can differentiate between enantiomers. The sample is passed through the column, and the two enantiomers interact differently with the CSP, resulting in different retention times. This allows for the separation and quantification of the D-enantiomer impurity in the L-amino acid starting material or the D-aspartyl residue in the final peptide. Polysaccharide-based CSPs are commonly used for the separation of Fmoc-protected amino acids.

Gas Chromatography (GC) on a Chiral Stationary Phase: For this method, the peptide must first be hydrolyzed into its constituent amino acids. The amino acids are then derivatized to make them volatile (e.g., by esterification and acylation) and are subsequently analyzed on a GC column with a chiral stationary phase. This method is highly sensitive for detecting small amounts of D-amino acids.

The enantiomeric purity of commercially available Fmoc-Asp(OtBu)-OH is typically very high, often exceeding 99.8% enantiomeric excess. rsc.org However, the conditions of peptide synthesis, particularly the repeated exposure to basic conditions during Fmoc deprotection, can induce racemization. Therefore, stereochemical analysis of the final peptide is a critical quality control step.

Computational and Mechanistic Insights into Fmoc Asp Otbu Oh Reactivity and Peptide Formation

Theoretical Studies of Aspartimide Formation Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of aspartimide formation. The reaction is understood to be initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the Asp(OtBu) side-chain ester, proceeding through a tetrahedral intermediate to form the five-membered aspartimide ring. researchgate.net

Several factors have been identified as influencing the rate of this side reaction:

Sequence Dependence: The identity of the amino acid following the aspartic acid residue plays a critical role. Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser are particularly prone to aspartimide formation. iris-biotech.deiris-biotech.de The lack of steric hindrance in the case of glycine (B1666218), for instance, facilitates the necessary conformational arrangement for the intramolecular cyclization.

Steric Bulk of the Protecting Group: The tert-butyl (OtBu) group offers some steric hindrance to the nucleophilic attack, but it is not always sufficient to prevent aspartimide formation. Theoretical studies have supported the experimental observation that bulkier side-chain protecting groups can significantly reduce the rate of this side reaction. By increasing the steric shield around the side-chain carbonyl group, these bulkier esters make the intramolecular attack less favorable. nih.goviris-biotech.de

Reaction Conditions: The base used for Fmoc deprotection, its concentration, and the reaction temperature all impact the extent of aspartimide formation. iris-biotech.de

Strategies to mitigate this side reaction often involve the use of sterically more demanding protecting groups for the aspartic acid side chain. The table below summarizes the effectiveness of different protecting groups in reducing aspartimide formation in a model peptide sequence.

| Protecting Group | Aspartimide Formation (%) | Reference |

| tert-butyl (OtBu) | High | researchgate.net |

| 3-ethyl-3-pentyl (OEpe) | Reduced | nih.gov |

| 5-n-butyl-5-nonyl (OBno) | Significantly Reduced | nih.govsigmaaldrich.com |

| Cyanosulfurylide (CSY) | Completely Suppressed | iris-biotech.denih.gov |

Molecular Dynamics Simulations of Aspartic Acid-Containing Peptide Conformations

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of peptides. nih.govacs.org For peptides containing Asp(OtBu), MD simulations can provide insights into the local conformational preferences that may predispose a sequence to aspartimide formation. The simulations can reveal the probability of the backbone amide nitrogen and the side-chain ester carbonyl group coming into close proximity, a prerequisite for the cyclization reaction.

While specific MD studies focusing solely on Fmoc-Asp(OtBu)-OH containing peptides are not abundant in the literature, the principles of peptide conformational analysis can be applied. nih.govresearchgate.net The simulations can explore the conformational landscape of the peptide on the resin, taking into account the flexibility of the peptide chain, the nature of the solvent, and the presence of the solid support. Such studies can help to identify specific dihedral angles and local structural motifs that are precursors to the formation of the aspartimide intermediate. For example, simulations could quantify how the presence of a bulky C-terminal neighbor to the Asp residue restricts the conformational freedom of the backbone, thereby reducing the likelihood of the nucleophilic attack.

The inclusion of D-amino acids, such as in Fmoc-D-Asp(OtBu)-OH, can also be investigated using MD simulations. The altered stereochemistry can lead to different preferred peptide conformations, potentially impacting the rate of side reactions. nbinno.comnbinno.comnbinno.com

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, such as DFT, are essential for quantifying the energetics of the aspartimide formation reaction. These calculations can determine the activation energies for the key steps in the reaction mechanism, as well as the relative stabilities of the reactants, intermediates, and products. This information is crucial for a detailed understanding of the reaction kinetics.

For the base-catalyzed formation of aspartimide from an Asp(OtBu)-containing peptide, quantum chemical calculations can be used to:

Model the transition state for the intramolecular cyclization reaction. The geometry and energy of the transition state are key determinants of the reaction rate.

Calculate the reaction energy profile, showing the energy changes along the reaction coordinate from the starting peptide to the aspartimide intermediate and subsequent hydrolysis products.

Investigate the influence of different side-chain protecting groups on the activation energy. By comparing the calculated activation energies for peptides with different protecting groups (e.g., OtBu vs. bulkier alternatives), the theoretical basis for the experimentally observed differences in reaction rates can be established.

While detailed computational studies with specific energetic data for the Fmoc-Asp(OtBu)-OH reaction are not always publicly available, the principles of such calculations are well-established in the field of computational organic chemistry.

Predictive Modeling for Minimizing Side Reactions in Fmoc-Asp(OtBu)-OH Based Peptide Synthesis

The wealth of experimental data on aspartimide formation, combined with the insights from theoretical and computational studies, lays the groundwork for the development of predictive models to minimize this and other side reactions in peptide synthesis. nih.gov Such models could take the form of algorithms or software tools that, given a peptide sequence and a set of synthesis conditions, predict the likely extent of aspartimide formation.

The development of such a predictive model would likely involve:

Data Compilation: Gathering a large dataset of experimental results on aspartimide formation for various peptide sequences, protecting groups, and reaction conditions.

Feature Selection: Identifying the key molecular and experimental parameters that correlate with the rate of the side reaction. These could include the amino acid sequence around the aspartic acid residue, the nature of the side-chain protecting group, the base and solvent used for Fmoc deprotection, and the temperature.

Model Training: Using machine learning or statistical modeling techniques to train a predictive model on the compiled dataset.

Model Validation: Testing the predictive power of the model on a separate set of experimental data.

A successful predictive model would be an invaluable tool for peptide chemists, allowing them to:

Identify "difficult" sequences that are prone to aspartimide formation before the synthesis is attempted.

Select the optimal side-chain protecting group for a given aspartic acid residue to minimize side reactions.

Optimize the Fmoc deprotection conditions (e.g., choice of base, temperature, reaction time) to favor the desired product.

While a comprehensive, universally applicable predictive model for all side reactions in SPPS is a long-term goal, the focused development of models for specific, well-understood side reactions like aspartimide formation from Fmoc-Asp(OtBu)-OH is a more attainable and highly valuable objective.

Future Perspectives and Emerging Research Avenues in Fmoc Asp Otbu Oh Peptide Synthesis

Design and Synthesis of Novel Aspartic Acid Protecting Groups with Enhanced Fidelity

A primary strategy to mitigate aspartimide formation is the development of new side-chain protecting groups for aspartic acid that offer greater stability under the basic conditions of Fmoc deprotection. biotage.comsemanticscholar.org While the OtBu group provides a degree of protection, more sterically hindered ester groups have been shown to further reduce the incidence of this side reaction. biotage.comsemanticscholar.org

Key Developments in Aspartic Acid Protecting Groups:

| Protecting Group | Description | Advantage | Reference |

| 3-methylpent-3-yl (Mpe) | A bulkier alkyl ester group. | Shows improvement over OtBu in reducing aspartimide formation. | biotage.com |

| 3-ethyl-3-pentyl (Epe) | A trialkylcarbinol-based ester. | Provides excellent protection against aspartimide formation. | semanticscholar.orgresearchgate.net |

| 5-n-butyl-5-nonyl (Bno) | Another trialkylcarbinol-based ester. | Offers significant reduction in aspartimide-related by-products. | semanticscholar.orgresearchgate.net |

| Cyanosulfurylides (CSY) | Masks the carboxylic acid via a stable C-C bond. | Completely suppresses aspartimide formation and can improve peptide solubility. | researchgate.netresearchgate.netnih.gov |

The cyanosulfurylide (CSY) protecting group represents a significant departure from traditional ester-based protection. researchgate.netnih.gov By masking the carboxylic acid with a stable C-C bond, it effectively eliminates the pathway for aspartimide formation. researchgate.netnih.gov This zwitterionic species is stable to common synthesis conditions and can be selectively removed with electrophilic halogenating agents. researchgate.netnih.gov This strategy has been successfully applied to the synthesis of challenging peptides, including those with Asp-Asn, Asp-Cys, and Asp-Asp sequences. nih.gov

Strategies for Overcoming "Difficult Sequence" Challenges Involving Aspartic Acid Residues

"Difficult sequences" in peptide synthesis often arise from strong inter- or intramolecular interactions, leading to peptide aggregation on the solid support. nih.gov This can hinder reagent accessibility and lead to incomplete reactions. Sequences rich in hydrophobic or β-branched amino acids are particularly prone to these issues. nih.gov When aspartic acid is part of such a sequence, the challenges are compounded by the risk of aspartimide formation. nih.govbiotage.com

Several strategies are employed to disrupt these aggregates and improve synthesis outcomes:

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen can effectively disrupt the hydrogen bonding networks that lead to aggregation. peptide.comresearchgate.net The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are commonly used for this purpose in Fmoc chemistry. peptide.com These groups not only prevent aggregation but also block aspartimide formation. peptide.com Dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for particularly problematic Asp-Gly sequences. nih.goviris-biotech.de

Pseudoprolines: The introduction of pseudoproline dipeptides, which are derivatives of serine or threonine, can disrupt secondary structure formation and reduce aggregation. peptide.comresearchgate.net Interestingly, a pseudoproline placed at the n+2 position relative to an aspartic acid residue can also help prevent aspartimide formation. peptide.com

Chaotropic Agents and Detergents: The addition of chaotropic salts like LiCl or detergents to the reaction mixture can help to disrupt aggregates and improve the solubility of the growing peptide chain. researchgate.net

Optimized Reaction Conditions: Modifying the Fmoc deprotection conditions, for instance by adding acidic modifiers like HOBt or Oxyma to the piperidine (B6355638) solution, can reduce the rate of aspartimide formation. nih.govsemanticscholar.orgpeptide.com

Advancements in Automation and High-Throughput Methodologies for Aspartic Acid-Rich Peptides

The demand for synthetic peptides in research and drug discovery has driven significant advancements in automated peptide synthesis. formulationbio.comnih.gov Modern automated synthesizers can perform the repetitive cycles of coupling and deprotection with high efficiency, enabling the rapid production of multiple peptides in parallel. formulationbio.comresearchgate.net

Key Features of Modern Automated Peptide Synthesis:

| Feature | Description | Impact on Aspartic Acid-Rich Peptides | Reference |

| High-Throughput Parallel Synthesis | Systems capable of synthesizing numerous peptides simultaneously. | Enables rapid screening of peptide libraries containing aspartic acid variants for drug discovery and material science applications. | formulationbio.comresearchgate.net |

| Flow Chemistry | Continuous flow systems allow for precise control over reaction times and temperatures. | Can minimize side reactions like aspartimide formation by reducing exposure time to basic conditions and enabling rapid, high-temperature couplings. | chemrxiv.orgamidetech.commit.edu |

| Microwave-Assisted SPPS | The use of microwave energy to accelerate coupling and deprotection steps. | Can enhance the efficiency of synthesizing difficult sequences, though careful optimization is needed to avoid heat-induced side reactions. | ekb.eg |

| In-line Monitoring | Real-time monitoring of reaction progress. | Allows for optimization of coupling times and ensures complete reactions, which is crucial for difficult couplings involving sterically hindered residues or aggregated sequences. | amidetech.com |

These automated platforms are particularly beneficial for synthesizing aspartic acid-rich peptides, as they allow for the systematic optimization of reaction conditions to minimize aspartimide formation and overcome aggregation issues. chemrxiv.orgamidetech.com The ability to perform high-throughput synthesis facilitates the exploration of large sequence spaces, which is invaluable for identifying peptides with desired biological activities or material properties. nih.govnih.gov

Applications in the Synthesis of Complex Protein Mimics and Functional Biomaterials

The versatility of Fmoc-Asp(OtBu)-OH and its derivatives extends beyond the synthesis of simple linear peptides. These building blocks are crucial for the construction of more complex architectures, such as protein mimics and functional biomaterials.

Protein Mimics: The precise incorporation of aspartic acid is essential for replicating the structure and function of natural proteins, where it often plays a key role in catalytic activity and metal binding. labmartgh.com The ability to introduce both natural and modified aspartic acid residues allows for the design of synthetic proteins with novel functions.

Functional Biomaterials: Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH, are known to self-assemble into nanostructured hydrogels. researchgate.net The aromatic Fmoc group promotes self-assembly through π-π stacking interactions, while the aspartic acid residue can be used to tune the properties of the resulting material. researchgate.net These peptide-based hydrogels are being explored for a variety of biomedical applications, including:

Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, providing a scaffold for their sustained release. mdpi.comnih.gov

Tissue Engineering: These biocompatible scaffolds can support cell growth and tissue regeneration. researchgate.net

The ability to modify the side chain of aspartic acid, for example, by creating esters or amides after selective deprotection on the resin, further expands the functional possibilities of these biomaterials. acs.org This allows for the attachment of fluorescent probes, targeting ligands, or other functional moieties. biosynth.combeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Fmoc-Asp(OtBu)-H into solid-phase peptide synthesis (SPPS)?

- Methodology : Activation of Fmoc-Asp(OtBu)-OH is typically achieved using coupling reagents like HATU or PyBOP with DIEA as a base in DMF. For example, a 2:2:4 molar ratio of Fmoc-Asp(OtBu)-OH:HATU:DIEA is used for on-resin coupling, followed by 1 hour reaction time . Pre-activation protocols (e.g., forming Fmoc-Asp(OtBu)-OSu via DCC/HOSu) improve efficiency in sterically hindered sequences .

- Key Considerations : Ensure thorough resin washing with DMF post-Fmoc deprotection (20% piperidine, 3 × 10 min) to avoid residual base interference .

Q. How does the OtBu protecting group in this compound influence coupling efficiency during peptide synthesis?